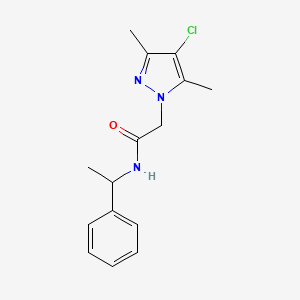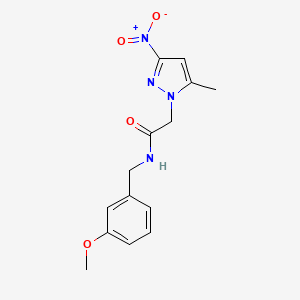
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide
説明
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential scientific research applications. This compound is also known as CEP-26401 and has been synthesized using various methods.
作用機序
CEP-26401 inhibits the activity of c-Met by binding to its active site, thereby preventing the protein from functioning properly. This inhibition leads to a decrease in the growth and spread of cancer cells. Additionally, CEP-26401 reduces the production of pro-inflammatory cytokines by inhibiting the activity of a protein called IKKβ, which is involved in the signaling pathway that leads to cytokine production.
Biochemical and Physiological Effects
CEP-26401 has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on c-Met and IKKβ, CEP-26401 has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, CEP-26401 has been shown to reduce the migration and invasion of cancer cells.
実験室実験の利点と制限
One advantage of using CEP-26401 in lab experiments is its specificity for c-Met and IKKβ, which allows for targeted inhibition of these proteins. Additionally, CEP-26401 has been shown to have low toxicity in vitro and in vivo. However, one limitation of using CEP-26401 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for research on CEP-26401. One area of interest is the development of more effective methods for synthesizing and purifying CEP-26401. Additionally, further studies are needed to determine the optimal dosage and administration of CEP-26401 for therapeutic use. Finally, more research is needed to explore the potential of CEP-26401 as a therapeutic agent for other diseases, such as autoimmune disorders.
科学的研究の応用
CEP-26401 has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. In particular, CEP-26401 has been shown to inhibit the activity of a protein called c-Met, which is involved in the growth and spread of cancer cells. Additionally, CEP-26401 has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10(13-7-5-4-6-8-13)17-14(20)9-19-12(3)15(16)11(2)18-19/h4-8,10H,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXCPROCWMTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C2=CC=CC=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)ethanone](/img/structure/B4325819.png)
![N-(2,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4325828.png)
![5-ethoxy-2-({2-oxo-2-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1H-benzimidazole](/img/structure/B4325848.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B4325856.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B4325863.png)
![N-(1-adamantylmethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4325869.png)
![methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B4325877.png)

![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4325909.png)
![ethyl 4-{3-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4325913.png)
![ethyl 4-[({4-[(2-fluorophenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B4325926.png)
![1-(4-fluorophenyl)-3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4325929.png)
![methyl 4-(3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4325931.png)
![ethyl 4-[({4-[(3-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B4325938.png)